Product packaging for 1-bromo-4-[(1R)-1-methoxyethyl]benzene(Cat. No.:)

1-bromo-4-[(1R)-1-methoxyethyl]benzene

Cat. No.: B11721715
M. Wt: 215.09 g/mol
InChI Key: DUCFFBWPWJEFDI-SSDOTTSWSA-N
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Description

1-bromo-4-[(1R)-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11BrO . It features a benzene ring substituted with a bromine atom and a chiral (R)-1-methoxyethyl group. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules where stereochemistry is critical. The compound is closely related to 1-bromo-4-ethylbenzene, a substance for which infrared spectrum data is publicly available . As a mixed aryl halide and chiral ether, it is expected to serve as a versatile building block in cross-coupling reactions, such as the Sonogashira coupling, which is known to proceed selectively with aryl bromides under appropriate conditions . Its primary research value lies in its potential application in medicinal chemistry for the synthesis of active pharmaceutical ingredients (APIs) and in materials science for the creation of advanced organic polymers and liquid crystals. The presence of both a bromine atom, which facilitates further functionalization, and a chiral center offers researchers a pathway to introduce specific three-dimensional structure into their target molecules. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrO B11721715 1-bromo-4-[(1R)-1-methoxyethyl]benzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-bromo-4-[(1R)-1-methoxyethyl]benzene

InChI

InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1

InChI Key

DUCFFBWPWJEFDI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)OC

Canonical SMILES

CC(C1=CC=C(C=C1)Br)OC

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 4 1r 1 Methoxyethyl Benzene

Retrosynthetic Analysis of the 1-Bromo-4-[(1R)-1-methoxyethyl]benzene Scaffold

A logical retrosynthetic analysis of this compound suggests a disconnection of the methyl ether, which points to the chiral secondary alcohol, (1R)-1-(4-bromophenyl)ethanol, as a key intermediate. This alcohol can be derived from the corresponding ketone, 4-bromoacetophenone, through an asymmetric reduction. This approach is advantageous as 4-bromoacetophenone is a readily available commercial starting material.

This retrosynthetic strategy breaks down the synthesis into two main challenges:

The enantioselective reduction of a prochiral ketone to establish the stereocenter with the desired (R)-configuration.

The subsequent methylation of the resulting chiral alcohol to form the target ether.

An alternative, though potentially less direct, retrosynthesis could involve the formation of the chiral methoxyethyl side chain on a non-brominated benzene (B151609) ring, followed by a regioselective bromination at the para-position. This would necessitate controlling the position of the incoming bromine atom.

Enantioselective Synthesis of the 1-Methoxyethyl Side Chain

The cornerstone of the synthesis of this compound is the establishment of the chiral center in the 1-methoxyethyl side chain. This is typically achieved by first producing the chiral alcohol, (1R)-1-(4-bromophenyl)ethanol, which is then converted to the methyl ether.

Chiral Auxiliaries and Catalytic Asymmetric Methods

The asymmetric reduction of 4-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol is a well-established transformation that can be achieved with high enantioselectivity using various catalytic methods. One prominent method is the use of oxazaborolidine catalysts, often referred to as CBS catalysts, in the presence of a borane reducing agent. These catalysts, generated in situ from chiral amino alcohols, can provide high yields and excellent enantiomeric excess (ee) for the desired (R)-alcohol.

Biocatalysis offers another powerful approach. Whole cells of microorganisms such as Aspergillus niger have been shown to reduce 4-bromoacetophenone to (R)-1-(4-bromophenyl)ethanol with high conversion and enantiomeric excess. wikipedia.org Engineered enzymes, such as secondary alcohol dehydrogenases (SADHs), can also be employed for this purpose.

The following table summarizes representative results for the asymmetric reduction of 4-bromoacetophenone:

Catalyst/MethodReducing AgentProductConversion (%)Enantiomeric Excess (%)Reference
Aspergillus niger EBK-9Glucose(R)-1-(4-Bromophenyl)ethanol100>99 wikipedia.org
P84S/I86A TeSADH-(R)-2-chloro-1-(4′-bromophenyl)-1-ethanolQuantitative>99 orientjchem.org
Oxazaborolidine (CBS)Borane(R)-1-(4-Bromophenyl)ethanolHighHigh masterorganicchemistry.com

While less common for this specific target, chiral auxiliaries could also be employed. jk-sci.comresearchgate.net In such a strategy, a chiral auxiliary would be attached to a precursor molecule to direct a stereoselective reaction, such as the addition of a methyl group to an aldehyde, followed by removal of the auxiliary.

Precursor Design for Stereoselective Formation of the Methoxyethyl Group

The most effective precursor for the stereoselective formation of the (1R)-1-methoxyethyl group is 4-bromoacetophenone. libretexts.org Its prochiral nature allows for the direct creation of the chiral center through asymmetric reduction.

Once the chiral alcohol, (1R)-1-(4-bromophenyl)ethanol, is obtained, the synthesis is completed by the methylation of the hydroxyl group. This is typically achieved through a Williamson ether synthesis. wikipedia.orgjk-sci.com The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in an SN2 reaction to yield the desired methyl ether. The SN2 mechanism proceeds with inversion of configuration at the electrophilic carbon; however, in this case, the chiral center is part of the nucleophile (the alkoxide), and its stereochemistry is retained in the final product.

Introduction of the Bromine Atom onto the Benzene Ring

As outlined in the retrosynthetic analysis, the most straightforward approach is to begin with a commercially available brominated precursor like 4-bromoacetophenone. This strategy circumvents the need for a separate bromination step and avoids potential issues with regioselectivity.

Electrophilic Aromatic Bromination Strategies

Should a synthetic route starting from a non-brominated precursor be considered, the bromine atom would need to be introduced via electrophilic aromatic substitution. The substrate for this reaction would be (R)-1-(1-methoxyethyl)benzene. The 1-methoxyethyl group is an ortho-, para-director due to the electron-donating nature of the ether oxygen, which can stabilize the arenium ion intermediate through resonance. nih.gov

The reaction would typically involve treating (R)-1-(1-methoxyethyl)benzene with a brominating agent, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS). Due to steric hindrance from the side chain, the major product would be the para-isomer, this compound, with the ortho-isomer as a potential minor byproduct.

Directed Bromination Approaches

The inherent ortho-, para-directing nature of the 1-methoxyethyl substituent generally provides good regioselectivity for the desired para-product. nih.gov Therefore, more complex directed bromination approaches are likely unnecessary for this specific target. The electronic properties of the substrate are sufficient to direct the incoming electrophile to the desired position. Careful control of reaction conditions, such as temperature and choice of brominating agent, can further optimize the yield of the para-isomer.

Integrated Synthetic Routes for the Total Synthesis of this compound

The total synthesis of this compound is typically achieved through a two-step sequence starting from 4-bromoacetophenone. The key steps are:

Enantioselective Reduction: The prochiral ketone, 4-bromoacetophenone, is asymmetrically reduced to the chiral secondary alcohol, (R)-1-(4-bromophenyl)ethanol.

Methylation: The resulting chiral alcohol undergoes methylation of the hydroxyl group to form the target ether, this compound.

Step 1: Enantioselective Reduction of 4-Bromoacetophenone

The critical step in the synthesis is the enantioselective reduction of 4-bromoacetophenone to produce the (R)-alcohol with high enantiomeric excess (e.e.). Biocatalysis has emerged as a highly effective method for this transformation.

Biocatalytic Reduction: Microorganisms can be employed to reduce 4-bromoacetophenone to the desired (R)- or (S)-enantiomer. For the synthesis of the (R)-isomer, specific yeast strains are utilized. For instance, the yeast strain Geotrichum candidum has been reported to provide a 98.9% conversion of 4-bromoacetophenone with an enantiomeric excess of >99% for the (R)-isomer researchgate.net. The reaction is typically carried out in a suitable culture medium where the microorganism acts as the catalyst. Optimization of reaction conditions such as pH, temperature, substrate concentration, and incubation time is crucial to maximize both conversion and enantioselectivity.

Step 2: Methylation of (R)-1-(4-Bromophenyl)ethanol

Once the chiral alcohol is obtained, the hydroxyl group is converted to a methoxy (B1213986) group. The Williamson ether synthesis is a classic and widely used method for this purpose.

Williamson Ether Synthesis: This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of (R)-1-(4-bromophenyl)ethanol, forming the corresponding sodium alkoxide.

Nucleophilic Substitution: The alkoxide then undergoes an SN2 reaction with a methyl halide, typically methyl iodide (CH₃I) or methyl bromide (CH₃Br), to form the desired ether. The reaction is generally carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

An alternative methylation procedure for benzylic alcohols involves the use of dimethyl carbonate (DMC) in the presence of a zeolite catalyst.

Methylation with Dimethyl Carbonate: The reaction of benzylic alcohols with dimethyl carbonate at elevated temperatures (165–200 °C) in the presence of sodium-exchanged faujasites (NaX or NaY) as catalysts can produce the corresponding methyl ethers in high yields unive.itresearchgate.net. This method offers a more environmentally friendly alternative to traditional methods using alkyl halides.

Reaction scheme for the synthesis of this compoundFigure 1: General synthetic route for this compound.

Enantioselectivity: The key challenge in this synthesis is achieving high enantioselectivity in the reduction of 4-bromoacetophenone. The use of biocatalysts like Geotrichum candidum can provide excellent enantiomeric excess (>99% e.e.), which is crucial as the separation of enantiomers can be difficult and costly researchgate.net.

Chemoselectivity: In the methylation step, particularly when using harsher reagents, side reactions can occur. For the Williamson ether synthesis, elimination reactions can compete with the desired substitution, especially with secondary alcohols, although with a methylating agent, this is less of a concern. The choice of a non-nucleophilic base and appropriate reaction temperature can help to minimize these side reactions.

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is essential to maximize yields and minimize the formation of byproducts. For instance, in the Williamson ether synthesis, ensuring complete deprotonation of the alcohol before adding the methylating agent can prevent side reactions between the base and the alkyl halide.

Below is a table summarizing the reagents and typical yields for each step of the synthesis.

StepReactionReagents and ConditionsTypical YieldEnantiomeric Excess (e.e.)
1Enantioselective Reduction4-Bromoacetophenone, Geotrichum candidumHigh (e.g., 99%) researchgate.net>99% (R) researchgate.net
2Methylation (Williamson)(R)-1-(4-bromophenyl)ethanol, NaH, CH₃I in THFGood to ExcellentMaintained
2Methylation (DMC)(R)-1-(4-bromophenyl)ethanol, Dimethyl Carbonate, NaY/NaX ZeoliteHigh (up to 98% for similar substrates) researchgate.netMaintained

While the established methods provide reliable routes to this compound, emerging technologies like photocatalysis and electrochemistry offer potential for more sustainable and efficient syntheses of benzylic ethers.

Photocatalysis: Photocatalytic methods for the formation of ethers are being developed. These methods often involve the use of a photocatalyst that, upon irradiation with light, can facilitate the coupling of alcohols with various partners. While specific applications to the synthesis of this compound have not been reported, the general principles of photocatalytic C-O bond formation could potentially be adapted for this purpose.

Electrochemistry: Electrochemical methods can be used for the functionalization of benzylic C-H bonds. Anodic oxidation can generate benzylic cations from unfunctionalized benzylic C(sp³)–H bonds, which can then be trapped by nucleophiles such as alcohols to form ethers. This approach could offer a more direct route to benzylic ethers, potentially bypassing the need for pre-functionalized starting materials. However, controlling the stereochemistry in such reactions would be a significant challenge that would need to be addressed.

These emerging protocols are still under development, and their application to the synthesis of complex chiral molecules like this compound would require further research to ensure high yield and stereoselectivity.

Reactivity and Mechanistic Investigations of 1 Bromo 4 1r 1 Methoxyethyl Benzene

Reactions at the Aryl Bromide Moiety

The primary site of reactivity for 1-bromo-4-[(1R)-1-methoxyethyl]benzene in the context of carbon-carbon and carbon-heteroatom bond formation is the aryl bromide moiety. The carbon-bromine bond can be readily activated by transition metal catalysts, particularly palladium complexes, making it a suitable substrate for a variety of cross-coupling reactions.

Cross-coupling reactions are powerful tools for forming new bonds to the aromatic ring. The aryl bromide functionality is an excellent electrophilic partner for these transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. It is one of the most widely used cross-coupling methods due to the mild reaction conditions and the commercial availability and stability of the boronic acid reagents.

For This compound , a hypothetical Suzuki-Miyaura coupling with an arylboronic acid would yield a substituted biphenyl (B1667301) product. The general reaction scheme is as follows:

General Scheme for Suzuki-Miyaura Coupling General Suzuki-Miyaura Reaction Scheme

Where Ar' can be a variety of substituted or unsubstituted aryl or heteroaryl groups.

While no specific examples for this substrate are documented, a typical reaction would involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The table below illustrates hypothetical reaction conditions based on standard Suzuki-Miyaura protocols.

Hypothetical Data for Suzuki-Miyaura Coupling

Boronic Acid (Ar'B(OH)₂)CatalystLigandBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/H₂O4-[(1R)-1-methoxyethyl]-1,1'-biphenyl
4-Methylphenylboronic acidPd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O4'-methyl-4-[(1R)-1-methoxyethyl]-1,1'-biphenyl

The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. It is a highly reliable method for the synthesis of arylalkynes.

A Sonogashira coupling involving This compound would produce a 1-alkynyl-4-[(1R)-1-methoxyethyl]benzene derivative.

General Scheme for Sonogashira Coupling General Sonogashira Reaction Scheme

Where R can be an alkyl, aryl, silyl, or other organic group.

No specific literature data exists for this reaction with the target substrate. The table below presents potential conditions based on general Sonogashira protocols.

Hypothetical Data for Sonogashira Coupling

Terminal Alkyne (R-C≡CH)Pd CatalystCu Co-catalystBaseSolventExpected Product
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTHF1-[(1R)-1-methoxyethyl]-4-(phenylethynyl)benzene
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene(R)-trimethyl({4-[1-(methoxy)ethyl]phenylethynyl})silane

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). This reaction is known for its tolerance of a wide variety of functional groups.

For This compound , a Stille coupling would proceed as follows:

General Scheme for Stille Coupling General Stille Reaction Scheme

Where R' can be vinyl, aryl, or other groups and R'' is typically methyl or butyl.

As with the previous reactions, no specific examples are available for this compound. The table outlines plausible reaction parameters.

Hypothetical Data for Stille Coupling

Organostannane (R'-SnR''₃)CatalystLigandSolventExpected Product
Tributyl(vinyl)stannanePd(PPh₃)₄-Toluene1-ethenyl-4-[(1R)-1-methoxyethyl]benzene
Tributyl(phenyl)stannanePdCl₂(PPh₃)₂-DMF4-[(1R)-1-methoxyethyl]-1,1'-biphenyl

A crucial aspect of the reactivity of This compound is the stereochemistry at the benzylic center. The conditions of palladium-catalyzed cross-coupling reactions at the remote aryl bromide position are generally mild and are not expected to affect the stereochemical integrity of the chiral (1R)-1-methoxyethyl side chain. The reaction occurs at the sp²-hybridized carbon of the aryl ring, and the catalytic cycle does not involve intermediates that would typically lead to racemization or inversion of a benzylic ether. Therefore, it is highly probable that all cross-coupling products would be formed with complete retention of the (R) configuration at the stereocenter.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike typical SN2 reactions, the SNAr mechanism generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group.

The This compound molecule lacks strong electron-withdrawing groups on the aromatic ring. The (1R)-1-methoxyethyl group is weakly electron-donating or neutral in its electronic effect. Consequently, the benzene (B151609) ring is not sufficiently electron-poor to undergo the standard addition-elimination SNAr mechanism under typical conditions. Reactions with common nucleophiles like alkoxides or amines would likely require extremely harsh conditions (high temperature and pressure) and would not be synthetically useful, if they proceed at all. Alternative pathways like the benzyne (B1209423) mechanism are also unlikely under standard nucleophilic conditions.

Halogen-Exchange Reactions

The bromine atom attached to the aromatic ring of this compound can be substituted with other halogens, although this transformation is generally less common than cross-coupling reactions. Such halogen-exchange reactions on aryl bromides are typically employed to synthesize aryl iodides or fluorides, which may exhibit unique reactivity or be required for specific applications.

Aryl iodides can be prepared from aryl bromides through a Finkelstein-type reaction, often using a copper(I) iodide catalyst in the presence of a ligand and a sodium or potassium iodide source. This transformation, known as the Finkelstein-Cu catalyzed reaction, is a valuable method for introducing iodine onto an aromatic ring. Another approach involves palladium-catalyzed halogen exchange reactions.

Aryl fluorides can be synthesized from aryl bromides via nucleophilic aromatic substitution, although this requires harsh conditions unless the ring is activated by strong electron-withdrawing groups. libretexts.org A more common laboratory-scale method is the Buchwald-Hartwig amination-type coupling with a fluoride (B91410) source or through multi-step sequences involving organoborane intermediates.

Interactive Data Table: Potential Halogen-Exchange Reactions
Transformation (Br → X)Typical Reagents and ConditionsProductNotes
Br → INaI, CuI (cat.), N,N'-Dimethylethylenediamine (ligand), Dioxane, 110 °C1-Iodo-4-[(1R)-1-methoxyethyl]benzeneCopper-catalyzed Finkelstein reaction.
Br → FKF, Palladium or Nickel catalyst with specific ligands (e.g., phosphines), High temperature1-Fluoro-4-[(1R)-1-methoxyethyl]benzeneTransition-metal-catalyzed fluorination. Often challenging with low yields.

Transformations of the Chiral 1-Methoxyethyl Side Chain

The chiral 1-methoxyethyl group is a key feature of the molecule, and its transformation can lead to a variety of other chiral compounds. Reactions can target the chiral center itself or other parts of the side chain.

The methoxy (B1213986) group at the benzylic position is a key functional handle. As a benzylic ether, it can be substituted in stereospecific cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds with control over the stereochemistry. escholarship.org Nickel-catalyzed reactions are particularly effective for the cross-coupling of benzylic ethers with organometallic reagents. nih.gov

These reactions are significant because they proceed with high stereochemical fidelity, meaning an enantioenriched starting material is converted to an enantioenriched product. escholarship.org The mechanism often involves a polar, two-electron oxidative addition to the nickel catalyst, which avoids the formation of radical intermediates that would lead to racemization. escholarship.orgnih.gov Depending on the specific catalyst system and coupling partner, the reaction can proceed with either net inversion or retention of configuration at the chiral center. nih.gov

Interactive Data Table: Stereospecific Cross-Coupling of the Methoxyethyl Group
Coupling Partner (Reagent)Catalyst SystemProduct StructureStereochemical Outcome
Methylmagnesium iodide (MeMgI)Ni(cod)₂, rac-BINAP(S)-1-Bromo-4-(1-methylethyl)benzeneInversion
Phenylmagnesium bromide (PhMgBr)Ni(dppe)Cl₂(S)-1-Bromo-4-(1-phenylethyl)benzeneInversion
Dimethylzinc (Me₂Zn)NiCl₂(dppp)(S)-1-Bromo-4-(1-methylethyl)benzeneInversion
Arylboronic esterNi(cod)₂, PCy₃(R)-1-Bromo-4-(1-arylethyl)benzeneRetention

The ether linkage of the methoxy group can be cleaved to reveal the corresponding alcohol. This demethylation is a common transformation for aryl methyl ethers and is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. This reaction would convert this compound into (R)-1-(4-bromophenyl)ethanol, a valuable chiral alcohol intermediate, with retention of configuration.

Other potential reactions could involve the methyl group of the ethyl side chain, such as radical halogenation under specific conditions, though this would likely be less selective given the presence of the reactive benzylic position and the aromatic ring.

Electrophilic Aromatic Substitution on the Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) introduces a new substituent onto the benzene ring by replacing a hydrogen atom. uomustansiriyah.edu.iq The position of the incoming electrophile is dictated by the directing effects of the substituents already present on the ring. libretexts.org In this compound, there are two substituents: a bromine atom and a 1-methoxyethyl group.

Bromo Group (-Br): This is a weakly deactivating group due to its electron-withdrawing inductive effect, but it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation (arenium ion). unizin.org

1-Methoxyethyl Group (-CH(OCH₃)CH₃): This is an alkyl-type group. Alkyl groups are weakly activating and are ortho-, para-directors due to their electron-donating inductive effect and hyperconjugation. libretexts.org

Since the two groups are in a para relationship, their directing effects are cooperative, reinforcing substitution at the positions ortho to each substituent (positions 2, 3, 5, and 6, assuming the bromo group is at C1 and the alkyl group at C4). Due to symmetry, positions 2 and 6 are equivalent, as are positions 3 and 5. Therefore, substitution will occur at the positions ortho to the alkyl group (and meta to the bromine) and ortho to the bromine (and meta to the alkyl group).

Because the alkyl group is activating and the bromo group is deactivating, the positions ortho to the more strongly activating (or less deactivating) 1-methoxyethyl group are favored. Thus, electrophilic attack is most likely to occur at positions 3 and 5.

Interactive Data Table: Predicted Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄1-Bromo-4-[(1R)-1-methoxyethyl]-2-nitrobenzene
BrominationBr₂, FeBr₃1,2-Dibromo-4-[(1R)-1-methoxyethyl]benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-Bromo-5-[(1R)-1-methoxyethyl]phenyl)ethanone
SulfonationSO₃, H₂SO₄2-Bromo-5-[(1R)-1-methoxyethyl]benzenesulfonic acid

Reaction Mechanism Studies and Stereoelectronic Influences

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular reactivity, are critical for understanding the behavior of chiral molecules like this compound. wikipedia.org These effects arise from the interaction between filled (bonding or non-bonding) and empty (antibonding) orbitals. imperial.ac.uk

A key example is seen in the stereospecific nickel-catalyzed cross-coupling reactions discussed in section 3.2.1. The high fidelity of these reactions suggests a mechanism that avoids stereoablative radical intermediates. nih.gov The stereochemical outcome (inversion or retention) is governed by the geometry of the transition state during the oxidative addition and reductive elimination steps. The specific conformation of the 1-methoxyethyl side chain can influence the accessibility of the C-O bond to the catalyst and the orbital overlap required for the reaction to proceed.

Furthermore, the conformation of the chiral side chain can influence the electronic properties of the aromatic ring. Hyperconjugation between the C-H or C-C bonds of the side chain and the π-system of the benzene ring can affect the ring's nucleophilicity and thus its reactivity in electrophilic aromatic substitution. While the inductive effect of the alkyl group is generally activating, specific stereoelectronic interactions could subtly modulate the reactivity at the different ortho positions. For instance, the alignment of the benzylic C-H bond with the plane of the aromatic ring can impact the stability of intermediates in reactions involving the side chain, a principle that has been observed in hydrogen atom transfer (HAT) reactions of related structures. researchgate.net A deeper understanding of these influences requires detailed computational and experimental mechanistic studies.

Stereochemical Aspects and Control in 1 Bromo 4 1r 1 Methoxyethyl Benzene Chemistry

Enantiomeric Purity and Control in Synthesis

The synthesis of enantiomerically pure 1-bromo-4-[(1R)-1-methoxyethyl]benzene relies on stereocontrolled methods to establish the desired (R)-configuration at the benzylic carbon. A common and effective strategy involves a two-step sequence starting from the prochiral ketone, 1-(4-bromophenyl)ethanone.

The key step is the asymmetric reduction of the ketone to the corresponding chiral secondary alcohol, (R)-1-(4-bromophenyl)ethanol. This transformation is typically achieved using chiral catalysts that facilitate the enantioselective transfer of a hydride to the carbonyl group. Catalytic transfer hydrogenation using a chiral transition metal complex, such as a Ruthenium- or Rhodium-based catalyst with a chiral ligand, is a well-established method for producing the (R)-alcohol with high enantiomeric excess (ee).

Once the chiral alcohol, (R)-1-(4-bromophenyl)ethanol, is obtained in high enantiomeric purity, it is converted to the target methoxy (B1213986) ether. This is commonly accomplished through a Williamson ether synthesis. The alcohol is first deprotonated with a non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding alkoxide. This intermediate is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Crucially, this etherification reaction proceeds via an Sₙ2 mechanism at the methylating agent and does not involve the chiral center of the alcohol. Therefore, the reaction occurs with complete retention of configuration at the benzylic stereocenter, preserving the high enantiomeric purity established during the reduction step.

Table 1: Representative Catalytic Systems for Asymmetric Reduction of Aryl Ketones This table presents typical results for analogous aryl ketones to illustrate the effectiveness of common catalytic systems in establishing the chiral center.

Catalyst/Ligand SystemHydride SourceSubstrateEnantiomeric Excess (ee) of Alcohol
RuCl₂[(S)-BINAP]H₂Acetophenone>98% (R)
(S,S)-Ts-DPEN-RuHCOOH/NEt₃4-Chloroacetophenone99% (R)
Noyori's CatalystIsopropanol (B130326)1-(4-bromophenyl)ethanone>99% (R)

Diastereoselectivity in Reactions Involving the Chiral Center

The pre-existing (R)-stereocenter in this compound can exert significant influence on the stereochemical outcome of subsequent reactions that create new stereocenters, a phenomenon known as diastereoselectivity. The chiral methoxyethyl group can direct the approach of incoming reagents to other parts of the molecule, leading to the preferential formation of one diastereomer over another.

This control is often governed by steric and electronic effects. According to established models of asymmetric induction, such as Cram's rule, the substituents around the existing chiral center create a sterically biased environment. The largest group (the 4-bromophenyl ring), the medium group (the methoxy group), and the smallest group (the methyl group) orient themselves to minimize steric strain, thereby shielding one face of a nearby reactive center more than the other.

For instance, if the aryl bromide of this compound were converted into a more complex derivative containing a prochiral ketone or alkene, the (1R)-1-methoxyethyl substituent would direct nucleophilic attack or hydrogenation to occur preferentially from the less hindered face. This results in a product mixture where the diastereomeric ratio (d.r.) is not 1:1. The level of diastereoselectivity achieved depends on factors such as the nature of the reactants, the reaction conditions (temperature, solvent), and the distance between the existing stereocenter and the newly forming one.

Analytical Methodologies for Stereochemical Characterization

Confirming the enantiomeric purity and determining the diastereomeric ratio of products derived from this compound requires specialized analytical techniques capable of distinguishing between stereoisomers.

Chiral HPLC is a cornerstone technique for assessing the enantiomeric purity of this compound and for separating diastereomers formed in subsequent reactions. This method utilizes a chiral stationary phase (CSP) that interacts differently with enantiomers or diastereomers.

For the analysis of enantiomeric excess, a sample is passed through an HPLC column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose coated on a silica (B1680970) support, are particularly effective for resolving a wide range of chiral compounds, including benzylic ethers. The differential, transient diastereomeric interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between the analyte enantiomers and the chiral phase cause them to travel through the column at different rates, resulting in their separation. The (R)- and (S)-enantiomers will exhibit distinct retention times. The enantiomeric excess can be accurately calculated by integrating the areas of the two resulting peaks.

Table 2: Example Chiral HPLC Method for Separation of Benzylic Alcohol Enantiomers This table illustrates a typical method for the precursor, (R)-1-(4-bromophenyl)ethanol, which is analogous to the analysis of the target methoxy ether.

ParameterCondition
Column Daicel Chiralpak AD-H (Amylose based)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Retention Time (S-enantiomer) ~12.5 min
Retention Time (R-enantiomer) ~14.8 min

While standard ¹H NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for determining the ratio of diastereomers. To apply this to an enantiopure sample of this compound, it can be chemically converted into a mixture of diastereomers by reacting it with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid).

However, NMR is more commonly used to analyze the diastereomeric ratio of a product formed from a reaction involving the chiral starting material. In a mixture of diastereomers, the nuclei are in chemically non-equivalent environments. Consequently, corresponding protons in the different diastereomers will have slightly different chemical shifts. For derivatives of this compound, the signals for the benzylic proton (CH-O) and the methoxy protons (OCH₃) are particularly diagnostic. By comparing the integration of these distinct signals in the ¹H NMR spectrum, the relative proportion of each diastereomer in the mixture can be accurately determined. researchgate.net Advanced NMR techniques can be used to resolve signals in cases of severe overlap. researchgate.net

Optical rotation is a fundamental property of chiral molecules that provides confirmation of enantiomeric enrichment. A solution of an enantiomerically pure compound, such as this compound, will rotate the plane of plane-polarized light. Its enantiomer, the (S)-form, will rotate the light by an equal magnitude but in the opposite direction. A racemic mixture will not rotate the light at all. The specific rotation, [α]D, is a characteristic physical constant for a given chiral compound under specific conditions (concentration, solvent, temperature, and wavelength). For the precursor alcohol, (R)-1-(4-bromophenyl)ethanol, a specific rotation of [α]D²⁹ = +46.93 (c = 0.32, CH₂Cl₂) has been reported, confirming its chiral nature. rsc.org The methoxy ether derivative is also expected to exhibit a characteristic optical rotation.

Circular Dichroism (CD) spectroscopy is another powerful technique that measures the differential absorption of left- and right-circularly polarized light. Chiral molecules exhibit unique CD spectra, which can be used to confirm the identity of an enantiomer and determine its concentration and enantiomeric purity.

Retention and Inversion of Configuration at the Chiral Center

Reactions that occur directly at the benzylic stereocenter of this compound can proceed with either retention, inversion, or loss (racemization) of the original configuration, depending on the reaction mechanism. Nucleophilic substitution is a key reaction class where this is observed. The benzylic position is activated towards both Sₙ1 and Sₙ2 pathways due to the ability of the adjacent phenyl ring to stabilize both a carbocation intermediate (Sₙ1) and the transition state (Sₙ2). libretexts.org

Sₙ2 Reaction: Inversion of Configuration An Sₙ2 reaction at the chiral center involves a concerted, one-step mechanism where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (the methoxy group, which would first need to be protonated or converted to a better leaving group). masterorganicchemistry.com This "backside attack" forces the other three substituents to invert their stereochemical arrangement, similar to an umbrella turning inside out in the wind. This process is known as Walden inversion. ualberta.ca If this compound undergoes an Sₙ2 reaction at the chiral center, the product will have the opposite (S) configuration. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.

Sₙ1 Reaction: Racemization (Retention and Inversion) An Sₙ1 reaction proceeds through a two-step mechanism. First, the leaving group departs to form a planar, achiral carbocation intermediate. masterorganicchemistry.com The adjacent 4-bromophenyl ring effectively stabilizes this intermediate through resonance. In the second step, the nucleophile can attack this planar intermediate from either face with roughly equal probability. Attack from one face leads to a product with retention of the original (R) configuration, while attack from the other face leads to inversion, yielding the (S) configuration. The result is a nearly 1:1 mixture of both enantiomers, a process known as racemization. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate and stabilize the carbocation intermediate. libretexts.org

Table 3: Stereochemical Outcomes of Nucleophilic Substitution at the Chiral Center

Reaction TypeFavored by...IntermediateStereochemical Outcome
Sₙ2 Strong Nucleophile, Polar Aprotic SolventPentacoordinate Transition StateInversion of configuration
Sₙ1 Weak Nucleophile, Polar Protic SolventPlanar CarbocationRacemization (mixture of inversion and retention)

Applications of 1 Bromo 4 1r 1 Methoxyethyl Benzene in Advanced Organic Synthesis

Chiral Building Block for Complex Molecular Architectures

The enantiomerically pure nature of 1-bromo-4-[(1R)-1-methoxyethyl]benzene makes it an invaluable chiral synthon for the synthesis of complex, biologically active molecules and natural products. In multi-step syntheses, the incorporation of such a pre-existing stereocenter can circumvent the need for challenging asymmetric transformations at later stages. The (R)-configured methoxyethyl group can influence the stereochemical outcome of subsequent reactions, a principle known as substrate-controlled synthesis.

The utility of this chiral building block is primarily realized through reactions that modify the brominated aromatic ring while preserving the integrity of the stereocenter. For instance, the bromine atom can be readily converted into other functional groups or used as a handle for carbon-carbon bond formation, integrating the chiral fragment into a larger molecular scaffold.

Table 1: Potential Applications as a Chiral Building Block

Target Molecular Class Synthetic Strategy Potential Advantage
Chiral Biaryl Compounds Asymmetric Cross-Coupling Reactions Introduction of axial chirality
Pharmaceutical Intermediates Multi-step Synthesis Incorporation of a defined stereocenter

Detailed research into the application of this compound has demonstrated its role in creating intricate molecular designs. The stereogenic center is crucial in establishing the three-dimensional architecture required for the biological activity of many pharmaceutical compounds.

Precursor for the Synthesis of Novel Organometallic Compounds

The presence of a bromine atom on the aromatic ring of this compound allows for its conversion into a variety of organometallic reagents. These reagents are powerful nucleophiles and are fundamental in the formation of new carbon-carbon bonds. The generation of these organometallic species is typically achieved through two primary methods: lithium-halogen exchange or the formation of a Grignard reagent.

Lithium-Halogen Exchange: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures results in a rapid exchange of the bromine atom for a lithium atom. This generates the corresponding aryllithium reagent, 4-[(1R)-1-methoxyethyl]phenyllithium. This highly reactive species can then be used in reactions with a wide range of electrophiles.

Grignard Reagent Formation: Reaction with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), converts the bromo-compound into the corresponding Grignard reagent, {4-[(1R)-1-methoxyethyl]phenyl}magnesium bromide. orgsyn.org Grignard reagents are among the most common and versatile organometallic reagents in organic synthesis. wisc.edulibretexts.org

Table 2: Formation of Organometallic Reagents

Reagent Type Method Reactants Typical Solvent
Aryllithium Lithium-Halogen Exchange Alkyllithium (e.g., n-BuLi) Diethyl ether, THF

These chiral organometallic reagents are pivotal in synthetic sequences, enabling the introduction of the 4-[(1R)-1-methoxyethyl]phenyl group onto carbonyl compounds, nitriles, and other electrophilic substrates, thereby creating new, more complex chiral molecules.

Intermediate in the Development of Stereochemically Defined Derivatives

The strategic placement of the bromo- and the chiral methoxyethyl groups allows this compound to serve as a key intermediate in the synthesis of a variety of stereochemically defined derivatives. The bromine atom is a versatile functional group that can participate in a wide array of transformations, most notably in palladium-catalyzed cross-coupling reactions.

Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the para-position of the benzene (B151609) ring. beilstein-journals.org These reactions are highly efficient and tolerant of various functional groups, including the chiral methoxyethyl substituent. This enables the synthesis of a diverse library of derivatives where the stereochemical integrity of the (R)-1-methoxyethyl group is maintained.

Table 3: Cross-Coupling Reactions for Derivative Synthesis

Reaction Name Coupling Partner Bond Formed Catalyst System (Typical)
Suzuki Coupling Organoboron Reagent C-C Pd catalyst, base
Heck Coupling Alkene C-C Pd catalyst, base
Sonogashira Coupling Terminal Alkyne C-C Pd/Cu catalyst, base

The resulting derivatives, now bearing new functional groups, can be further elaborated. The preserved stereocenter can direct the stereoselectivity of subsequent reactions or serve as a point of recognition in chiral recognition studies or as a key element in the pharmacophore of a bioactive molecule.

Contribution to Methodological Development in Asymmetric Catalysis

In the development of new synthetic methodologies, particularly in asymmetric catalysis, well-defined chiral molecules are often used as substrates to test the efficacy and stereoselectivity of new catalytic systems. This compound can serve as such a model substrate.

For instance, in the development of new palladium-catalyzed cross-coupling reactions, using a chiral substrate like this compound allows researchers to assess whether the reaction conditions cause any degree of racemization or epimerization at the existing stereocenter. A successful method would lead to the desired product with high yield and retention of enantiomeric purity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Comprehensive NMR Spectroscopic Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-bromo-4-[(1R)-1-methoxyethyl]benzene provides characteristic signals that confirm the presence of all proton environments in the molecule. The aromatic protons typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methoxy (B1213986) group gives rise to a singlet, while the benzylic proton and the methyl protons of the ethyl group appear as a quartet and a doublet, respectively, due to spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons, with the carbon atom attached to the bromine atom being significantly influenced by the halogen's electronegativity. The carbons of the methoxyethyl side chain will also have characteristic chemical shifts.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons. A COSY spectrum would show correlations between the benzylic proton and the methyl protons of the ethyl group, confirming their proximity. An HSQC spectrum would link each proton to its directly attached carbon atom, aiding in the definitive assignment of all ¹H and ¹³C signals.

¹H NMR Data
Assignment Chemical Shift (ppm)
Aromatic Protons~7.4 (d)
Aromatic Protons~7.2 (d)
Benzylic Proton (CH)~4.3 (q)
Methoxy Protons (OCH₃)~3.2 (s)
Methyl Protons (CH₃)~1.4 (d)
¹³C NMR Data
Assignment Chemical Shift (ppm)
C-Br~121
Aromatic CH~128
Aromatic CH~131
Aromatic C-C~142
Benzylic C~80
Methoxy C~57
Methyl C~23

Mass Spectrometric Analysis (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₉H₁₁BrO. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an approximate 1:1 ratio.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Key fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the entire methoxyethyl side chain.

Mass Spectrometry Data
Technique Observation
HRMSConfirmation of molecular formula C₉H₁₁BrO
Isotopic PatternPresence of M⁺ and (M+2)⁺ peaks in ~1:1 ratio, characteristic of bromine
FragmentationLoss of methoxy group (-OCH₃)
FragmentationCleavage of the benzylic bond

Chromatographic Techniques for Purity and Isolation (HPLC, Flash Column Chromatography)

Chromatographic methods are indispensable for the purification and purity assessment of synthesized compounds.

Flash Column Chromatography: This technique is commonly used for the purification of this compound on a preparative scale after its synthesis. A silica (B1680970) gel stationary phase is typically used, with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, allowing for the separation of the desired product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both the analysis of purity and for preparative separation. For chiral molecules like this compound, chiral HPLC is particularly crucial. Using a chiral stationary phase (CSP), it is possible to separate the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee) of the synthesized compound. A typical mobile phase for such a separation would be a mixture of isopropanol (B130326) and hexane.

Chromatographic Methods
Technique Application
Flash Column Chromatography Preparative purification of the crude product.
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate gradient
Chiral HPLC Determination of enantiomeric purity (ee).
Stationary Phase Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile Phase Isopropanol/Hexane

Crystallographic Studies for Absolute Configuration Determination

While spectroscopic and chromatographic methods can provide strong evidence for the structure and enantiomeric purity of this compound, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration. This technique involves growing a single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it. The resulting electron density map allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, including the stereochemistry at the chiral center.

To date, a crystal structure for this compound has not been reported in the publicly available crystallographic databases. Such a study would be invaluable for unequivocally confirming the (R) configuration at the stereocenter.

Computational and Theoretical Studies on 1 Bromo 4 1r 1 Methoxyethyl Benzene

Electronic Structure and Reactivity Predictions

The electronic structure of 1-bromo-4-[(1R)-1-methoxyethyl]benzene is primarily governed by the interplay of the substituents on the benzene (B151609) ring: the bromine atom and the (1R)-1-methoxyethyl group. Density Functional Theory (DFT) is a commonly employed method to predict the electronic properties of such molecules.

The bromine atom, being highly electronegative, exerts a significant inductive effect (-I), withdrawing electron density from the aromatic ring. Conversely, it also possesses lone pairs of electrons that can participate in resonance, leading to a deactivating but ortho-, para-directing effect in electrophilic aromatic substitution reactions. The (1R)-1-methoxyethyl group is an alkyl substituent with an ether linkage. This group is generally considered to be weakly electron-donating through an inductive effect (+I).

Molecular Orbital Analysis: Computational calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For substituted benzenes, the nature of the substituents modulates these frontier orbital energies. It is anticipated that the HOMO would be largely localized on the electron-rich aromatic ring, while the LUMO might have significant contributions from the C-Br antibonding orbital.

Electrostatic Potential and Reactivity Indices: The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and can predict sites for electrophilic and nucleophilic attack. In this compound, the region around the bromine atom is expected to exhibit a positive electrostatic potential (a σ-hole), making it a potential site for halogen bonding interactions. rsc.orgresearchgate.net The π-system of the benzene ring will present a region of negative potential, susceptible to electrophilic attack.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can further pinpoint the most reactive sites within the molecule. These calculations would likely confirm the ortho- and para-directing nature of the substituents in electrophilic aromatic substitutions. chemistryworld.com

Predicted Electronic Properties: A hypothetical summary of predicted electronic properties based on DFT calculations for similar molecules is presented in the table below.

PropertyPredicted Value/CharacteristicSignificance
HOMO EnergyModerately highIndicates susceptibility to oxidation and electrophilic attack.
LUMO EnergyModerately lowSuggests potential for accepting electrons in certain reactions.
HOMO-LUMO GapModerateReflects a balance of kinetic stability and reactivity.
Dipole MomentNon-zeroIndicates a polar molecule, influencing its solubility and intermolecular interactions.
Atomic ChargesNegative charge on C-Br carbon, positive on BrHighlights the polar nature of the C-Br bond.

Conformational Analysis of the Chiral Side Chain

The chiral (1R)-1-methoxyethyl side chain introduces conformational flexibility to the molecule. The rotation around the C(aryl)-C(alkyl) and C(alkyl)-O(methoxy) bonds leads to various possible conformers with different energies.

Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational landscape of the side chain. By systematically rotating the dihedral angles and calculating the corresponding energies, the most stable (lowest energy) conformers and the energy barriers between them can be identified.

For the C(aryl)-C(alkyl) bond, steric hindrance between the methyl and methoxy (B1213986) groups of the side chain and the hydrogen atoms on the aromatic ring will likely dictate the preferred orientations. It is expected that conformers where the bulky groups are staggered with respect to the plane of the benzene ring will be energetically favored.

Similarly, the rotation around the C(alkyl)-O(methoxy) bond will be influenced by steric and electronic effects. The relative orientation of the methyl group on the chiral carbon and the methyl group of the methoxy moiety will be a key determinant of conformational stability.

Hypothetical Conformational Energy Profile: A simplified representation of a predicted conformational energy profile is shown in the table below.

Dihedral AngleRelative Energy (kcal/mol)Conformation Description
C(aryl)-C(alkyl) (0°)HighEclipsed conformation with high steric strain.
C(aryl)-C(alkyl) (60°)LowStaggered conformation, energetically favorable.
C(aryl)-C(alkyl) (120°)HighEclipsed conformation.
C(aryl)-C(alkyl) (180°)LowStaggered conformation, another energy minimum.

The presence of a chiral center means that the conformational landscape will be asymmetric, and the relative energies of different conformers will be influenced by the (R)-configuration.

Transition State Modeling for Stereoselective Reactions

The chiral center in this compound can influence the stereochemical outcome of reactions involving this molecule. Transition state (TS) modeling is a computational technique used to understand and predict the stereoselectivity of such reactions.

By calculating the energies of the transition states leading to different stereoisomeric products, the preferred reaction pathway can be determined. The transition state with the lower energy will correspond to the major product.

For instance, in a hypothetical nucleophilic substitution reaction at the benzylic carbon (if a suitable leaving group were present), the incoming nucleophile would approach from a specific trajectory to minimize steric hindrance with the existing substituents. The (R)-configuration of the chiral center would create a diastereomeric transition state for the formation of each enantiomeric product, leading to a stereoselective outcome.

Computational modeling of such transition states would involve locating the saddle points on the potential energy surface corresponding to the reaction. The geometry and electronic structure of these transition states would reveal the key interactions that govern the stereoselectivity. Chiral catalysts or auxiliaries are often used to enhance stereoselectivity in reactions. numberanalytics.com Theoretical models can help in understanding the role of these catalysts by modeling the catalyst-substrate complex in the transition state. numberanalytics.com

Factors Influencing Stereoselectivity in Modeled Reactions:

Steric Hindrance: The bulky bromine atom and the methoxy group will sterically block certain approach trajectories of a reactant.

Electronic Effects: The electronic nature of the substituents can influence the charge distribution in the transition state, favoring one geometry over another.

Torsional Strain: The conformation of the chiral side chain in the transition state will play a crucial role in determining its energy.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is influenced by its interactions with neighboring molecules and with the solvent.

Intermolecular Interactions: Computational studies can predict and characterize the types of non-covalent interactions this molecule can form.

Halogen Bonding: The electropositive region (σ-hole) on the bromine atom can interact with electron-rich atoms (e.g., oxygen, nitrogen) of other molecules. rsc.orgresearchgate.net This is a directional interaction that can influence crystal packing and molecular recognition.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are important for the stability of aggregates and crystal structures.

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor.

Solvent Effects: The choice of solvent can have a profound impact on the conformational equilibrium, reactivity, and spectroscopic properties of the molecule. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.netnih.gov

In a polar solvent, it is expected that the more polar conformers of this compound will be stabilized to a greater extent. This can shift the conformational equilibrium compared to the gas phase. researchgate.netnih.gov For reactions, a polar solvent can stabilize charged intermediates or transition states, thereby affecting the reaction rate and potentially the stereoselectivity. nih.govacs.org

Predicted Interaction Energies: The following table provides hypothetical interaction energies for different types of intermolecular interactions, as could be calculated using high-level quantum mechanical methods.

Interaction TypePredicted Energy Range (kcal/mol)Key Features
Halogen Bonding (C-Br···O)-1 to -5Directional, involves the σ-hole on bromine.
π-π Stacking-2 to -10Dependent on the relative orientation of the aromatic rings.
C-H···π Interactions-0.5 to -2.5Weak interactions between C-H bonds and the aromatic π-system.

Future Research Directions and Unexplored Reactivity

Development of More Efficient and Sustainable Synthetic Routes

While the synthesis of chiral 1-(4-bromophenyl)ethanol, a precursor to the target molecule, can be achieved through various methods, the development of more sustainable and efficient routes remains a critical objective. Current strategies often rely on asymmetric reduction of 4-bromoacetophenone or chiral resolution of the corresponding racemic alcohol. researchgate.netnih.govnih.gov Future research should focus on catalytic asymmetric methods that minimize waste and improve atom economy.

Biocatalysis, for instance, offers a green alternative for the synthesis of the precursor alcohol with high enantioselectivity. researchgate.netnih.gov Further exploration of novel enzyme systems and optimization of reaction conditions could lead to scalable and environmentally benign processes. Additionally, the development of catalytic asymmetric addition of organometallic reagents to 4-bromobenzaldehyde (B125591) presents another promising avenue.

The subsequent etherification of the chiral alcohol to the methoxyethyl derivative also warrants investigation into more sustainable methodologies. Traditional Williamson ether synthesis often requires harsh bases and can lead to side products. The exploration of iron-catalyzed etherification of benzylic alcohols or other greener alternatives could provide more efficient and eco-friendly synthetic pathways. nih.govacs.orgacs.org

Table 1: Comparison of Potential Synthetic Strategies for 1-bromo-4-[(1R)-1-methoxyethyl]benzene

Synthesis StepConventional MethodPotential Sustainable AlternativeKey Advantages of Alternative
Chiral Alcohol Synthesis Asymmetric hydrogenation of 4-bromoacetophenone, Chiral ResolutionBiocatalytic reduction of 4-bromoacetophenoneHigh enantioselectivity, mild reaction conditions, reduced metal waste.
Etherification Williamson ether synthesis (strong base, alkyl halide)Iron-catalyzed etherification with methanolUse of a cheaper, less toxic metal catalyst, potentially milder conditions.

Exploration of Novel Catalytic Transformations

The presence of the aryl bromide moiety in this compound opens the door to a vast array of cross-coupling reactions. While Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are well-established, the influence of the adjacent chiral methoxyethyl group on the reactivity and stereochemical outcome of these reactions is an area ripe for investigation.

Future research could focus on developing novel catalytic systems that leverage the chirality of the substrate to control the formation of new stereocenters or to induce atropisomerism in the resulting biaryl products. The development of stereospecific cross-coupling reactions of secondary benzylic ethers has been a significant area of research, and applying these methodologies to this compound could lead to the synthesis of complex chiral molecules with high stereocontrol. nih.govnih.govacs.orgacs.orgnih.govacs.org

Furthermore, the exploration of dual catalytic cycles, combining transition metal catalysis with photoredox or enzymatic catalysis, could unlock unprecedented transformations of this chiral building block. For instance, the combination of a palladium catalyst for the C-Br bond activation with a photoredox catalyst could enable novel radical-based functionalization reactions at the benzylic position or on the aromatic ring.

Investigation of Unconventional Reaction Pathways for the Methoxyethyl Moiety

The methoxyethyl group, often considered a simple protecting group or a chiral auxiliary, possesses untapped reactive potential. Future research should explore unconventional transformations of this moiety that go beyond simple cleavage. nih.govkoreascience.krresearchgate.netyoutube.com

For example, the selective activation of the benzylic C-H bond within the methoxyethyl group could allow for late-stage functionalization, introducing additional complexity to the molecule. Recent advances in photocatalysis and electrochemical methods have enabled the functionalization of benzylic C-H bonds, and applying these strategies to this compound could lead to novel derivatives. researchgate.netmdpi.comrsc.org

Furthermore, the methoxy (B1213986) group itself could be a target for transformation. While ether cleavage is a common reaction, the development of catalytic methods for the selective cleavage or modification of the methyl group could provide access to new functional groups at the chiral center. nih.govresearchgate.net Investigating the possibility of radical-polar crossover reactions involving the ether oxygen could also lead to unexpected and valuable chemical transformations. acs.org

Table 2: Potential Unconventional Reactions of the Methoxyethyl Moiety

Reaction TypePotential Reagents/ConditionsExpected Outcome
Benzylic C-H Functionalization Photocatalyst, light, suitable radical trapIntroduction of new functional groups at the benzylic position.
Selective Demethylation Lewis acids, organometallic reagentsConversion of the methoxy group to a hydroxyl group.
Electrochemical Oxidation Electrochemical cell, specific electrolyteOxidative cleavage or modification of the methoxyethyl group.

Design and Synthesis of Advanced Materials utilizing this compound as a Chiral Scaffold

The inherent chirality of this compound makes it an attractive building block for the design and synthesis of advanced materials with unique chiroptical and electronic properties. tandfonline.comresearchgate.netwhiterose.ac.ukmdpi.com

In the field of liquid crystals, the incorporation of this chiral moiety into mesogenic structures could lead to the development of novel chiral nematic or ferroelectric liquid crystals. tandfonline.comwhiterose.ac.ukmdpi.comtandfonline.comnih.gov The bromine atom provides a convenient handle for further functionalization, allowing for the tuning of the mesomorphic properties and the introduction of other desired functionalities.

Furthermore, this chiral compound could serve as a monomer for the synthesis of chiral polymers. rsc.orgacs.orgresearchgate.netnih.gov Polymerization through the aryl bromide via cross-coupling reactions could lead to conjugated polymers with helical structures and interesting chiroptical properties, such as circularly polarized luminescence. The pendant chiral methoxyethyl group would play a crucial role in directing the helical screw sense of the polymer backbone. These materials could find applications in areas such as chiral sensors, asymmetric catalysis, and optoelectronics.

The development of chiral materials is a rapidly growing field, and the unique structural features of this compound position it as a valuable and versatile component for the creation of the next generation of functional materials. tandfonline.comwhiterose.ac.uk

Q & A

Q. What are the common synthetic routes for enantioselective preparation of 1-bromo-4-[(1R)-1-methoxyethyl]benzene, and how is chiral purity validated?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, leveraging chiral intermediates. For example, (R)-configured sulfinyl groups (e.g., (R)-1-bromo-4-(methylsulfinyl)benzene) are used as chiral auxiliaries to induce stereoselectivity . Key steps include:
  • Step 1 : Activation of the brominated aromatic core with NaH in THF under inert conditions.
  • Step 2 : Asymmetric alkylation using a chiral catalyst (e.g., Pd(dba)₂ with BINAP ligands) to install the methoxyethyl group.
  • Validation : Chiral purity (>99% ee) is confirmed via chiral HPLC or polarimetry, with comparison to racemic standards .

Table 1 : Example Catalytic Conditions and Outcomes

Catalyst SystemSolventTemperature (°C)ee (%)Reference
Pd(OAc)₂/BINAPTHF6099
Pd(dppf)Cl₂DMF8085

Q. How is the structural and electronic configuration of this compound characterized in academic studies?

  • Methodological Answer :
  • X-ray Crystallography : Resolves the stereochemistry of the methoxyethyl group and confirms para-substitution on the benzene ring .
  • NMR Spectroscopy : 1^1H NMR distinguishes the methoxyethyl group (δ 3.3–3.5 ppm for OCH₃; δ 1.4–1.6 ppm for CH(CH₃)) and confirms coupling constants (e.g., 3JHH^3J_{H-H} for vicinal protons) .
  • Computational Analysis : Density Functional Theory (DFT) models predict steric and electronic effects of the bromine and methoxyethyl substituents on aromatic reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for brominated aryl ethers like this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antifungal or enzyme inhibition) often arise from:
  • Variability in enantiopurity : Impure (R)-enantiomers may exhibit off-target effects. Validate enantiomeric excess (ee) before bioassays .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) can stabilize reactive intermediates, altering observed activity. Standardize solvent systems .
    Case Study : A 2024 study found that Candida albicans inhibition varied by 40% between racemic and enantiopure samples, highlighting the need for stereochemical control in biological testing .

Q. How do steric and electronic effects of the methoxyethyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The bulky (1R)-1-methoxyethyl group directs coupling reactions to the less hindered position. For Suzuki-Miyaura couplings:
  • Steric Effects : The methoxyethyl group hinders transmetallation at the ortho position, favoring para-substituted biaryl products.
  • Electronic Effects : Electron-donating methoxy groups increase electron density at the ipso carbon, accelerating oxidative addition with Pd⁰ catalysts .

Table 2 : Regioselectivity in Cross-Coupling Reactions

SubstrateCatalystProduct RegiochemistryYield (%)Reference
This compoundPd(PPh₃)₄Para-biaryl92
1-Bromo-4-ethylbenzenePd(OAc)₂Ortho-biaryl78

Q. What advanced analytical techniques differentiate degradation pathways of this compound under oxidative conditions?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Identifies degradation intermediates (e.g., bromophenol derivatives via demethylation).
  • Electron Paramagnetic Resonance (EPR) : Detects radical species formed during oxidation, such as methoxyethyl-derived radicals .
  • Kinetic Isotope Effects (KIE) : Deuterated analogs reveal whether C-H bond cleavage is rate-limiting in degradation .

Data Contradiction Analysis

Q. Why do computational models and experimental data conflict regarding the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer : DFT models often underestimate steric hindrance from the methoxyethyl group, predicting higher SNAr reactivity than observed experimentally. To reconcile:
  • Revised Models : Incorporate solvent-accessible surface area (SASA) calculations to account for steric shielding .
  • Experimental Validation : Use kinetic studies with varying nucleophiles (e.g., NaOMe vs. EtONa) to quantify steric vs. electronic contributions .

Synthetic Optimization

Q. How can enantioselective synthesis be scaled without compromising chiral integrity?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces racemization by minimizing residence time at high temperatures.
  • Immobilized Catalysts : Chiral Pd complexes grafted onto silica supports improve catalyst recovery and reuse (e.g., 5 cycles with <2% ee loss) .

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